molecular formula C16H13N3O3 B2664715 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396854-86-6

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2664715
CAS No.: 1396854-86-6
M. Wt: 295.298
InChI Key: INGCRKGSBFQSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical probe featuring a fused pyrazolopyridine core linked to a benzodioxole carboxamide group. This molecular architecture is recognized as a privileged scaffold in medicinal chemistry, often associated with targeting kinase enzymes and other biologically relevant proteins . The pyrazolo[1,5-a]pyridine core is a key structural element found in inhibitors of receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs), which are pivotal in regulating cell proliferation, differentiation, and survival . Concurrently, the benzo[d][1,3]dioxole (piperonyl) moiety is a common pharmacophore known to enhance molecular recognition and binding affinity in various bioactive compounds . This combination makes the compound a valuable template for investigating new therapeutic targets, particularly in oncology and inflammatory disease research. Researchers can utilize this compound as a lead structure for hit-to-lead optimization campaigns, to study structure-activity relationships (SAR) in novel kinase inhibitors, or as a chemical tool for probing specific biological pathways in cellular assays. It is supplied For Research Use Only and is ideal for high-throughput screening libraries and exploratory pharmacology studies.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(11-4-5-14-15(7-11)22-10-21-14)17-8-12-9-18-19-6-2-1-3-13(12)19/h1-7,9H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGCRKGSBFQSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with electron-deficient alkynes or alkenes, followed by condensation with hydrazine . Another approach involves the condensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and yield. The choice of solvents, catalysts, and purification techniques are crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or organometallic reagents in aprotic solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer progression. These compounds can inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Studies have shown that pyrazole derivatives possess broad-spectrum antimicrobial effects against various pathogens. This makes them potential candidates for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Compounds within this chemical class can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Targeting Specific Diseases

Research has indicated that this compound may be effective in treating a range of diseases including cardiovascular disorders and central nervous system disorders such as schizophrenia and depression . Its ability to interact with biological targets positions it as a promising candidate for drug development.

Material Science Applications

Beyond medicinal chemistry, this compound's unique chemical properties allow for applications in material science. Its structural characteristics make it suitable for use in developing new materials with specific functional properties. For instance, the compound can serve as a building block for synthesizing more complex molecules used in catalysis and specialty chemicals .

Case Studies

StudyFocusFindings
Chui et al. (2020)Antitumor activityDemonstrated that pyrazolo derivatives inhibit thymidine phosphorylase with significant anticancer effects .
Bera et al. (2020)Antiangiogenic propertiesFound that certain derivatives exhibit antiangiogenic activity alongside mixed thymidine phosphorylase inhibition .
MDPI Review (2021)FunctionalizationReviewed various synthetic routes leading to diverse pyrazolo derivatives with potential pharmacological applications .

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, focusing on structural features, synthesis, and biological activity:

Compound Name Core Structure Substituents Biological Activity Synthesis Method References
This compound (Target) Benzo[d][1,3]dioxole-5-carboxamide Pyrazolo[1,5-a]pyridin-3-ylmethyl Not explicitly reported (inferred) Likely via carbodiimide-mediated coupling (e.g., EDCI/HOBT)
IIc: N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide 3-(Trifluoromethyl)phenyl α-Amylase inhibition (antidiabetic) Amide coupling of benzo[d][1,3]dioxole-5-carboxylic acid with substituted aniline
S807: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Umami flavor additive Alkylation of benzodioxole-5-carboxylic acid with heptan-4-amine
Compounds 22–44 (pyrazolo[1,5-a]pyrimidin-7-amines) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, pyridin-2-ylmethyl Anti-mycobacterial (MIC: 0.1–10 μM) Cyclocondensation of pyrazole derivatives with electrophilic reagents
8a: N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine-3-carboxamide 5-Methyl-7-phenyl, 1,5-dimethylpyrazole Not explicitly reported Ultrasound-assisted cyclization in aqueous media

Structural and Functional Insights

Benzodioxole Carboxamide Derivatives Target Compound vs. IIc (Antidiabetic): The target compound replaces IIc’s 3-(trifluoromethyl)phenyl group with a pyrazolo[1,5-a]pyridin-3-ylmethyl moiety. The trifluoromethyl group in IIc enhances hydrophobicity and electron-withdrawing effects, critical for α-amylase inhibition . Target Compound vs. S807 (Flavor Additive): S807’s heptan-4-yl chain facilitates rapid oxidative metabolism, making it suitable for food applications . In contrast, the target’s aromatic pyrazolo-pyridine group suggests medicinal rather than flavor use.

Pyrazolo[1,5-a]Pyridine/Pyrimidine Analogs

  • Anti-Mycobacterial Compounds (22–44) : These derivatives share a pyrazolo[1,5-a]pyrimidine core but lack the benzodioxole unit. Their 4-fluorophenyl and pyridin-2-ylmethyl substituents optimize anti-mycobacterial activity via hydrophobic interactions .
  • Ultrasound-Synthesized 8a : The 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine scaffold in 8a demonstrates regioselective synthesis advantages, though its carboxamide substituent differs from the target compound .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure combines a pyrazolo[1,5-a]pyridine moiety with a benzo[d][1,3]dioxole core, functionalized by a carboxamide group. This structural configuration imparts significant biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N pyrazolo 1 5 a pyridin 3 ylmethyl benzo d 1 3 dioxole 5 carboxamide\text{N pyrazolo 1 5 a pyridin 3 ylmethyl benzo d 1 3 dioxole 5 carboxamide}

This compound features:

  • Pyrazolo[1,5-a]pyridine : Known for its potential anticancer and anti-inflammatory activities.
  • Benzo[d][1,3]dioxole : Associated with various biological activities including antioxidant effects.
  • Carboxamide Group : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

  • A synthesized library of pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity against the MDA-MB-231 human breast cancer cell line using the MTT assay. None of the tested compounds exhibited significant growth inhibition compared to positive controls like YM155 and menadione .
  • Another study focused on pyrazolo[1,5-a]pyrimidine derivatives as FLT3 inhibitors in acute myeloid leukemia (AML). Compounds 17 and 19 demonstrated potent inhibitory activity with IC50 values of 0.4 nM against FLT3-ITD mutations, indicating their potential as therapeutic agents in AML treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit RET kinase activity, which is crucial in various cancers. This inhibition can lead to decreased tumor growth and metastasis .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through activation of intrinsic pathways that lead to programmed cell death.

Case Studies

Several case studies have documented the biological activity of related compounds:

CompoundActivityIC50 (nM)Cell Line
Compound 17FLT3 Inhibition0.4AML
Compound 19FLT3 Inhibition0.4AML
Pyrazolo Derivative AAnticancer (MDA-MB-231)NABreast Cancer

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates characterized?

  • The synthesis typically involves cyclocondensation of pyrazolo[1,5-a]pyridine precursors with benzo[d][1,3]dioxole derivatives. Key steps include nucleophilic substitution, hydrolysis of esters, and amidation. For example, bis(pentafluorophenyl) carbonate (BPC) is used as an activating agent for carboxamide formation . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm structural integrity .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Standard assays include enzyme inhibition studies (e.g., cathepsin K/B inhibition using IC50_{50} measurements) and cytotoxicity profiling in cancer cell lines. Dose-response curves and kinetic analyses are performed to assess potency and selectivity .

Q. How are solubility and stability optimized for in vitro studies?

  • Solubility is enhanced using co-solvents like DMSO or cyclodextrin complexes. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC, with degradation products identified using LC-MS .

Advanced Research Questions

Q. How can structural modifications improve target selectivity against related enzymes (e.g., cathepsin K vs. B)?

  • Substitutions at the pyrazolo[1,5-a]pyridine core (e.g., N-alkylation or aryl groups) influence steric and electronic interactions. For instance, N-butylcarboxamide derivatives show higher cathepsin K inhibition (IC50_{50} ~25 µM), while N-(2-picolyl) groups favor cathepsin B (IC50_{50} ~45 µM) . Molecular docking studies guide rational design by mapping binding-pocket interactions .

Q. What strategies resolve contradictions in IC50_{50} values across studies?

  • Discrepancies may arise from assay conditions (e.g., enzyme concentration, substrate type). Normalize data using reference inhibitors (e.g., E-64 for cysteine proteases) and validate via orthogonal assays (e.g., fluorescence resonance energy transfer) .

Q. How are in vivo pharmacokinetics and metabolite profiles analyzed?

  • Rodent studies involve intravenous/oral dosing, followed by plasma sampling and LC-MS/MS quantification. Metabolites are identified using high-resolution mass spectrometry and compared to synthetic standards. Key parameters include half-life (t1/2t_{1/2}), bioavailability, and tissue distribution .

Q. What computational methods predict binding modes and off-target effects?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Pharmacophore mapping and machine learning predict off-target binding to related enzymes (e.g., kinases) .

Methodological Considerations

  • Synthesis Optimization : Use design of experiments (DoE) to vary reaction parameters (temperature, solvent polarity) and maximize yield. For example, BPC-mediated amidation achieves >80% efficiency in polar aprotic solvents .
  • Data Validation : Cross-validate biological data using multiple assays (e.g., SPR for binding affinity, cell-based assays for functional activity) .
  • Structural Analysis : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to correlate electronic properties with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.